molecular formula C6H3F5OS B14313273 S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate CAS No. 111835-75-7

S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate

Katalognummer: B14313273
CAS-Nummer: 111835-75-7
Molekulargewicht: 218.15 g/mol
InChI-Schlüssel: XABFZCUVZJPBGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate: is an organosulfur compound characterized by the presence of a pentafluoropent-2-yne group attached to a thioate moiety. This compound is notable for its unique structural features, which include multiple fluorine atoms and a triple bond, making it an interesting subject for various chemical studies and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate typically involves the reaction of a pentafluoropent-2-yne derivative with a thiol compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate has several applications in scientific research:

Wirkmechanismus

The mechanism by which S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The triple bond in the pent-2-yne group also contributes to its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate is unique due to the combination of a highly electronegative fluorinated group and a reactive thioate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Eigenschaften

CAS-Nummer

111835-75-7

Molekularformel

C6H3F5OS

Molekulargewicht

218.15 g/mol

IUPAC-Name

S-methyl 4,4,5,5,5-pentafluoropent-2-ynethioate

InChI

InChI=1S/C6H3F5OS/c1-13-4(12)2-3-5(7,8)6(9,10)11/h1H3

InChI-Schlüssel

XABFZCUVZJPBGX-UHFFFAOYSA-N

Kanonische SMILES

CSC(=O)C#CC(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.